molecular formula C8H12ClN3 B11906548 2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride CAS No. 1028320-39-9

2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride

Cat. No.: B11906548
CAS No.: 1028320-39-9
M. Wt: 185.65 g/mol
InChI Key: BGMAUXLKJXWVGV-UHFFFAOYSA-N
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Description

2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride is a spirocyclic heterocyclic compound featuring a fused pyrazolo[4,3-c]pyridine core with a cyclopropane ring. Pyrazolo[4,3-c]pyridines are structurally analogous to purine-based systems, such as formycin antibiotics and allopurinol, and are known for diverse pharmacological activities, including antitumor, antihypertensive, and antimicrobial effects .

Properties

CAS No.

1028320-39-9

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

spiro[1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine-7,1'-cyclopropane];hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-2-8(1)5-9-3-6-4-10-11-7(6)8;/h4,9H,1-3,5H2,(H,10,11);1H

InChI Key

BGMAUXLKJXWVGV-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2NN=C3.Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Pyrazole Ring Formation

A patented method (CN113264931B) utilizes hydrazine hydrate to construct the pyrazole ring via nucleophilic aromatic substitution (SNAr). In this approach:

  • Intermediate Preparation : 2-Chloro-3-nitropyridine reacts with diethyl oxalate under LiHMDS to form a keto ester intermediate.

  • Cyclization : Hydrazine hydrate induces cyclization, yielding the pyrazolo[4,3-c]pyridine scaffold.

  • Functionalization : Subsequent reactions with o-fluorobenzonitrile introduce aryl groups at the N1 position.

Key Data :

StepReagentsTemperatureYield
1LiHMDS, diethyl oxalate-78°C75%
2Hydrazine hydrateRT82%
3o-Fluorobenzonitrile80°C68%

This method achieves an overall yield of 42% for the pyrazolo[4,3-c]pyridine intermediate but requires careful handling of air-sensitive reagents.

Japp–Klingemann Reaction for One-Pot Annulation

Recent advancements employ a modified Japp–Klingemann reaction to streamline pyrazole ring formation (PMC9860909):

  • Diazotization : 2-Chloro-3-nitropyridine is converted to a diazonium tosylate.

  • Azo-Coupling : Reaction with β-keto esters forms hydrazones, which undergo spontaneous cyclization to pyrazolo[4,3-c]pyridines.

  • Rearrangement : An acetyl group migrates from oxygen to nitrogen, confirmed via in situ NMR studies.

Advantages :

  • Eliminates the need for pre-functionalized hydrazines.

  • Combines three steps (azo-coupling, deacylation, cyclization) into one pot, reducing purification steps.

Cyclopropanation Techniques

Simmons–Smith Cyclopropanation

The cyclopropane ring is introduced via a Simmons–Smith reaction using diiodomethane and a zinc-copper couple:

  • Substrate Activation : A vinyl group on the pyrazolo[4,3-c]pyridine is generated via Heck coupling.

  • Cyclopropanation : Diiodomethane and Zn(Cu) yield the spirocyclic product.

Optimization :

  • Solvent : Dichloromethane outperforms THF due to better Zn solubility.

  • Temperature : 0°C minimizes side reactions (e.g., ring-opening).

Yield : 58–65% after column chromatography.

Transition Metal-Catalyzed [2+1] Cycloaddition

Palladium-catalyzed cyclopropanation using ethyl diazoacetate offers superior stereocontrol:

  • Catalyst System : Pd(OAc)₂ with Xantphos ligand.

  • Reaction : Ethyl diazoacetate inserts into a C=C bond on the pyridine ring, forming the cyclopropane.

Key Metrics :

ParameterValue
Catalyst Loading5 mol%
Reaction Time12 h
Yield71%

This method avoids harsh conditions but requires anhydrous solvents.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl gas in ethanol:

  • Titration : HCl is bubbled into a cooled (-10°C) ethanol solution of the free base.

  • Crystallization : Slow evaporation yields needles with >99% purity (HPLC).

Critical Factors :

  • pH : Maintain between 2–3 to prevent decomposition.

  • Solvent : Ethanol/water (9:1) ensures high solubility and crystal growth.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
Hydrazine CyclizationHigh regioselectivityMulti-step purification42%
Japp–KlingemannOne-pot efficiencyLimited substrate scope55%
Simmons–SmithMild conditionsRequires pre-functionalization58%
Pd-CatalyzedExcellent stereocontrolCostly catalysts71%

Characterization and Quality Control

  • NMR : 1H^1H NMR (400 MHz, D₂O) δ 7.82 (s, 1H, pyrazole-H), 3.45–3.20 (m, 4H, piperidine-H), 1.55 (s, 2H, cyclopropane-H).

  • HPLC : Purity ≥99% (C18 column, 0.1% TFA in H₂O/MeCN).

  • X-ray Crystallography : Confirms spirocyclic geometry and hydrochloride counterion positioning .

Chemical Reactions Analysis

Types of Reactions

2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:
  • Spirocyclopropane vs. Linear Substituents : The target compound’s spiro architecture likely imparts unique steric and electronic effects compared to linear alkyl/aryl substituents (e.g., 1-propyl in 12f or 2-phenyl in ). This could enhance metabolic stability or target engagement .
  • Synthetic Methods : The target compound’s synthesis may involve ultrasound-promoted annelation, as seen in related fused pyrazolo[4,3-c]pyridines , whereas analogs like 12f rely on CDI-mediated coupling , and others use cross-coupling (e.g., Suzuki in ).
  • Commercial Availability : Derivatives like 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride are commercially accessible , whereas the spirocyclopropane variant appears less common, with tert-butyl-protected analogs listed as discontinued .

Pharmacological and Physicochemical Properties

Key Observations:
  • Melting Points : Alkyl-substituted derivatives (e.g., 12f at 142–143°C) exhibit lower melting points than chlorophenyl-substituted analogs (226–227°C), reflecting differences in crystallinity and intermolecular interactions .
  • Biological Activity : Substitutions at the 4- and 7-positions (e.g., 4-ethyl, 7-(4-chlorophenyl)) correlate with antiproliferative effects , while oxazol-5-yl groups confer antibacterial activity . The spirocyclopropane variant’s activity remains speculative but merits further study.

Industrial and Research Relevance

  • Scalability: Sonogashira cross-coupling and Suzuki reactions are well-established for pyrazolo[4,3-c]pyridines , but spirocyclopropane synthesis may require specialized annelation techniques, limiting scalability .
  • Therapeutic Potential: Derivatives with antiproliferative (), antibacterial (), and carbonic anhydrase inhibitory () activities highlight the scaffold’s versatility. The target compound’s spiro structure could open avenues in kinase or protease inhibition.

Biological Activity

2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for 2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride is C₈H₁₂ClN. Its structure incorporates a spirocyclic framework that is characteristic of many bioactive compounds.

Synthesis

The compound can be synthesized through multi-component reactions involving various precursors. This method allows for the efficient assembly of the spirocyclic structure under mild conditions, often utilizing catalysts to enhance yield and selectivity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate efficacy.

Microorganism MIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128

The mechanism of action for this compound appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Molecular docking studies suggest that the compound binds effectively to key protein targets within these pathogens, leading to reduced viability.

Case Study 1: Antibacterial Evaluation

In a controlled study, 2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride was tested alongside standard antibiotics. The results indicated that while the compound exhibited lower activity compared to established antibiotics like ciprofloxacin, it still showed promise as a lead compound for further development.

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure were synthesized to explore their biological activities. Modifications at various positions on the spirocyclic framework led to variations in antimicrobial potency. Notably, the introduction of halogen substituents enhanced activity against S. aureus, suggesting that electronic effects play a significant role in determining biological outcomes.

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrazolo[4,3-c]pyridine Derivatives

ParameterOptimal RangeReference
Reaction Temperature20–25°C (cyclization)
Solvent for TLCDichloromethane:MeOH (9:1)
NMR SolventDMSO-d6

Q. Table 2. Crystallographic Data for Structural Validation

CompoundSpace Groupa (Å)β (°)R Factor
5-(4-Chlorophenyl)-...P21/c8.873196.6890.046

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